molecular formula C16H12ClNO3S B2885620 (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile CAS No. 861207-90-1

(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2885620
CAS No.: 861207-90-1
M. Wt: 333.79
InChI Key: AVRROKCUUSYXJR-NTEUORMPSA-N
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Description

(2E)-2-(Benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile is a chemical compound provided under the CAS registry number 861207-90-1 . This specialized reagent has a molecular formula of C16H12ClNO3S and a molecular weight of 333.79 g/mol . Its structure features a (E)-prop-2-enenitrile core, which is substituted with a benzenesulfonyl group and a 3-chloro-4-methoxyphenyl ring, making it a valuable synthetic intermediate for chemical biology and medicinal chemistry research . The distinct molecular architecture of this compound, particularly the vinyl sulfone group adjacent to a nitrile, suggests potential utility as an electrophile in Michael addition reactions or as a building block in the development of protease inhibitors or other targeted covalent inhibitors . Researchers can employ this chemical in the synthesis of more complex molecules or in probe discovery to study protein function. It is offered as a solid substance and requires proper handling in a controlled laboratory environment . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c1-21-16-8-7-12(10-15(16)17)9-14(11-18)22(19,20)13-5-3-2-4-6-13/h2-10H,1H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRROKCUUSYXJR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by reacting benzene with sulfur trioxide and oleum to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using phosphorus pentachloride.

    Formation of the substituted phenyl group: The 3-chloro-4-methoxyphenyl group can be synthesized through electrophilic aromatic substitution reactions.

    Coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the substituted phenyl group in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology and Medicine

Industry

In the industrial sector, the compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Related Compounds

Compound Name (CAS/Reference) Substituents Molecular Weight Key Electronic Features
Target Compound Benzenesulfonyl (α), 3-chloro-4-methoxyphenyl (β) ~350 g/mol Strong EWG (SO₂Ph), mixed electronic effects (Cl/OCH₃)
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl (β) ~233 g/mol Electron-donating (OCH₃), lower polarity
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)... 4-Cl (α), 3-NO₂ (β) ~300 g/mol Strong EWGs (Cl, NO₂), Z-configuration
(E)-2-[(2-Formylphenoxy)methyl]-3-(4-methylphenyl)... Formylphenoxy (α), 4-methylphenyl (β) Not reported Steric hindrance from formylphenoxy, linear nitrile
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridyl)... Diphenylamino (β), pyridyl (α) ~400–450 g/mol Electron-rich (NPh₂), strong π-π stacking

Key Observations:

Electronic Effects: The target compound’s benzenesulfonyl group (EWG) enhances electrophilicity at the α-position, contrasting with electron-donating diphenylamino groups in compounds, which lower HOMO-LUMO gaps (reported ΔE = ~3.2 eV) . The 3-chloro-4-methoxyphenyl group introduces steric and electronic complexity, differing from simpler substituents like 3,4-dimethoxy () or nitro groups ().

Stereochemical Impact :

  • The E-configuration in the target compound promotes trans-planar geometry, unlike Z-isomers (e.g., ), which exhibit cis-planar arrangements affecting packing efficiency and photophysical properties .

Crystallographic Behavior: Compounds with diphenylamino groups () show strong π-π interactions (Cg–Cg distances: ~3.5–3.8 Å), whereas the target’s bulky benzenesulfonyl group may reduce such interactions but enhance thermal stability . Linear nitrile chains (e.g., : C–C–N angle = 176.2°) are common in α,β-unsaturated nitriles, suggesting similar rigidity in the target compound .

Key Findings:

  • The benzenesulfonyl group in the target compound may improve bioavailability compared to non-sulfonated analogs, as seen in sulfonamide-based drugs .
  • Microwave synthesis () offers higher efficiency (~80% yield in 30 minutes) compared to traditional methods, though the target compound’s synthesis route remains unspecified .

Photophysical and Electrochemical Properties

  • HOMO-LUMO Gaps : compounds exhibit ΔE = 3.0–3.5 eV, tunable via substituents. The target’s benzenesulfonyl group likely reduces ΔE further, enhancing charge-transfer capabilities .
  • Solvent Effects: Polar solvents (e.g., DMSO) stabilize zwitterionic states in diphenylamino derivatives (). The target’s sulfonyl group may similarly enhance solvatochromism .

Biological Activity

(2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 861207-90-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Preparation of Benzenesulfonyl Chloride : This is the starting material that reacts with amines and thiols.
  • Formation of Intermediate Compounds : Controlled conditions are necessary to ensure high yield and purity.
  • Final Product Isolation : Techniques such as chromatography are employed for purification.

The molecular formula for this compound is C16H12ClN1O3SC_{16}H_{12}ClN_{1}O_{3}S, with a molar mass of 333.79 g/mol .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that structural modifications in related compounds can enhance their activity against various cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Induces apoptosis
Compound BSW48020G2/M cell cycle arrest
(2E)-2-Benzenesulfonyl...A549TBDTBD

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. In vitro studies suggest that it may inhibit the growth of specific bacterial strains, though precise Minimum Inhibitory Concentration (MIC) values need further investigation .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes.
  • Alteration of Signaling Pathways : By modulating receptor activity, it can influence downstream signaling cascades.

Detailed studies on binding affinity and kinetics are essential to fully elucidate these mechanisms .

Case Studies

A notable study investigated the anticancer properties of structurally related compounds, demonstrating that modifications at specific positions significantly enhanced their efficacy against cancer cells. The study utilized MTT assays to assess cell viability and flow cytometry to analyze cell cycle effects .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (2E)-2-(benzenesulfonyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. Critical parameters include:

  • Temperature control : Elevated temperatures (~80–100°C) accelerate reactions but may increase side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of aromatic intermediates .
  • Catalyst use : Bases like K₂CO₃ or NaOH facilitate deprotonation and nucleophilic attack .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate the pure product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and sulfonyl/cyano groups (distinct deshielding). Integration confirms substituent positions .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M+Na]⁺ peaks to confirm molecular weight (e.g., m/z ~388 for C₁₆H₁₁ClNO₃S) .
  • IR Spectroscopy : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Q. How can researchers mitigate side reactions during the formation of the prop-2-enenitrile backbone?

  • Methodological Answer :

  • Steric control : Use bulky substituents to favor the (E)-isomer via thermodynamic control.
  • Anhydrous conditions : Prevent hydrolysis of the nitrile group .
  • Stepwise addition : Introduce benzenesulfonyl and chloro-methoxyphenyl groups sequentially to avoid competing pathways .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (~4.5–5.0 eV), indicating charge-transfer potential .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Prioritize π-π stacking (aromatic rings) and hydrogen bonding (sulfonyl O atoms) .
  • MD simulations : Assess stability in aqueous/organic environments (e.g., GROMACS) to guide solvent selection for assays .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

  • Methodological Answer :

  • Crystal growth : Use slow evaporation in DCM/hexane to obtain single crystals.
  • SHELX refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for sulfonyl and nitrile groups .
  • Validation : Check Flack parameter (near 0) and R-factor convergence (<5%) to confirm the (E)-configuration .

Q. What mechanistic insights explain contradictory bioactivity data observed in related enaminonitrile derivatives?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects:
  • Electron-withdrawing groups (e.g., -Cl, -SO₂Ph) enhance electrophilicity, increasing kinase inhibition .
  • Methoxy positioning (para vs. meta) alters steric bulk, affecting target binding .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to explain variability in in vivo vs. in vitro results .

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